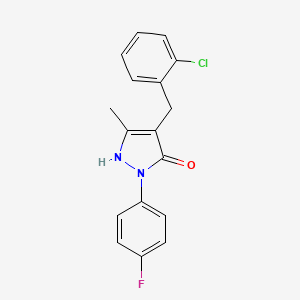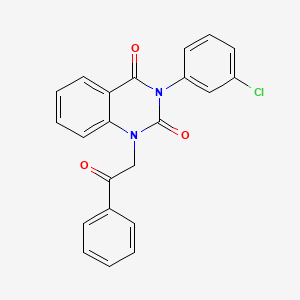![molecular formula C18H14N2O2 B14963116 3-methyl-6-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14963116.png)
3-methyl-6-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-6-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes a naphthoquinone core with methyl and methylamino substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the introduction of functional groups such as methyl and methylamino can be achieved through a series of substitution and addition reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
3-methyl-6-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized naphthoquinone compounds.
科学的研究の応用
3-methyl-6-(m
特性
分子式 |
C18H14N2O2 |
|---|---|
分子量 |
290.3 g/mol |
IUPAC名 |
14-methyl-10-(methylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione |
InChI |
InChI=1S/C18H14N2O2/c1-19-13-7-8-14-16-12(9-15(21)20(14)2)10-5-3-4-6-11(10)18(22)17(13)16/h3-9,19H,1-2H3 |
InChIキー |
VWZKLCNNYBRXDJ-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C3=C(C=C1)N(C(=O)C=C3C4=CC=CC=C4C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14963042.png)


![2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14963050.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B14963065.png)

![6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14963096.png)
![11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14963101.png)
![3,4,5-trimethoxy-N-[5-(piperidin-1-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14963104.png)
![(1E)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chlorobenzoate](/img/structure/B14963112.png)
![2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B14963119.png)
![N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide](/img/structure/B14963127.png)
![5-[1,3-benzodioxol-5-yl(pyrrolidin-1-yl)methyl]-1-tert-butyl-1H-tetrazole](/img/structure/B14963134.png)
